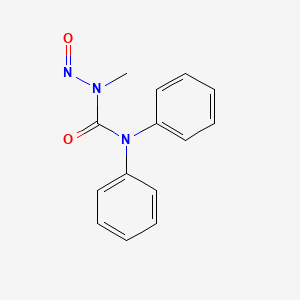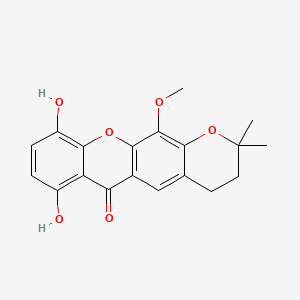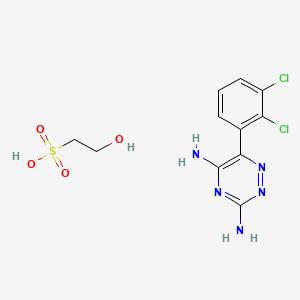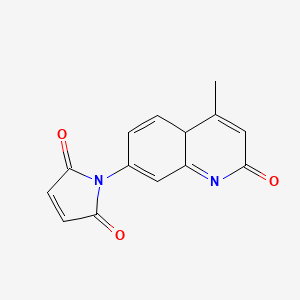
Carbostyril Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbostyril Maleimide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a carbostyril moiety linked to a maleimide group. The compound has a molecular formula of C14H10N2O3 and a molecular weight of 254.24 g/mol . This compound is typically a solid substance with a yellow or orange crystalline appearance . It is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .
Mecanismo De Acción
Target of Action
Carbostyril Maleimide, also known as OPC-167832, is a novel carbostyril derivative that shows potent antituberculosis activity . The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) , an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, DprE1, by inhibiting its enzymatic activity . This interaction results in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to its potent antituberculosis activity . The compound also exhibits bactericidal activity against both growing and intracellular bacilli .
Biochemical Pathways
The inhibition of DprE1 by this compound affects the biochemical pathway responsible for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This disruption in the cell wall biosynthesis pathway leads to the death of the bacteria, thereby exhibiting its antituberculosis activity .
Result of Action
The result of this compound’s action is the potent bactericidal activity against Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound effectively kills both growing and intracellular bacilli . This makes it a promising candidate for the treatment of tuberculosis.
Métodos De Preparación
Carbostyril Maleimide can be synthesized through various synthetic routes. One common method involves the reaction of carbostyril derivatives with maleic anhydride under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the maleimide ring . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Carbostyril Maleimide undergoes several types of chemical reactions, including:
Addition Reactions: The compound readily participates in thiol-Michael addition reactions, where a thiol group adds to the maleimide moiety to form a thiosuccinimide product.
Diels-Alder Reactions: It can also undergo Diels-Alder reactions with dienes, forming cycloaddition products.
Substitution Reactions: The maleimide group can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include thiols, dienes, and nucleophiles such as amines. The major products formed from these reactions are thiosuccinimides, cycloaddition products, and substituted maleimides .
Aplicaciones Científicas De Investigación
Carbostyril Maleimide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Carbostyril Maleimide can be compared with other similar compounds such as:
OPC-167832: A carbostyril derivative with potent antitubercular activity.
3,4-Dicyano-6-methoxy carbostyril: Known for its long-wavelength absorption and emission properties, making it useful in photophysical studies.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, from synthetic chemistry to biomedical research.
Propiedades
Número CAS |
1076199-75-1 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
1-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-12(17)15-11-7-9(2-3-10(8)11)16-13(18)4-5-14(16)19/h2-7H,1H3,(H,15,17) |
Clave InChI |
XHTNRWCYHKFZOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N=C2C1C=CC(=C2)N3C(=O)C=CC3=O |
SMILES canónico |
CC1=CC(=O)NC2=C1C=CC(=C2)N3C(=O)C=CC3=O |
Sinónimos |
1-(1,2-Dihydro-4-methyl-2-oxo-7-quinolinyl)-1H-pyrrole-2,5-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


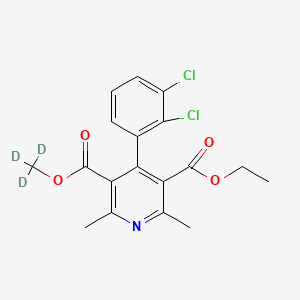
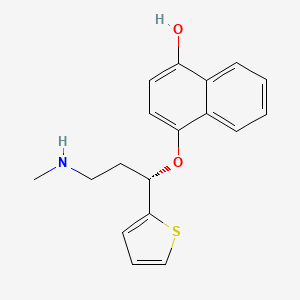
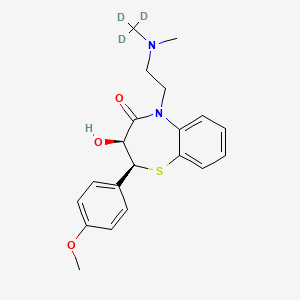

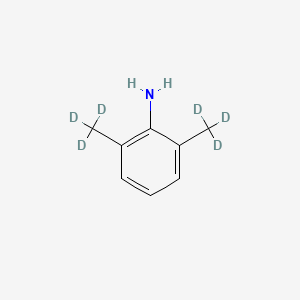
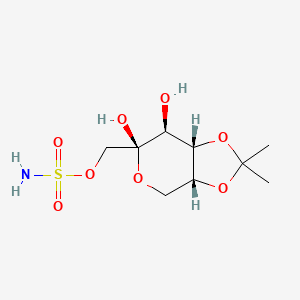
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)
![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
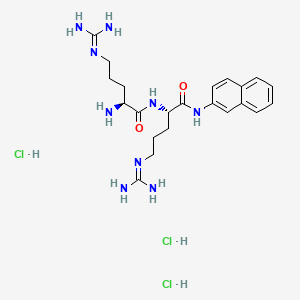
![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
